CAY10566

説明

特性

IUPAC Name |

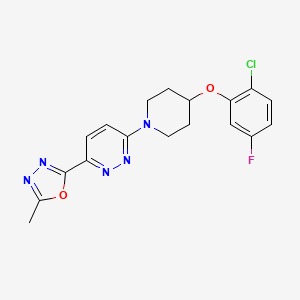

2-[6-[4-(2-chloro-5-fluorophenoxy)piperidin-1-yl]pyridazin-3-yl]-5-methyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFN5O2/c1-11-21-24-18(26-11)15-4-5-17(23-22-15)25-8-6-13(7-9-25)27-16-10-12(20)2-3-14(16)19/h2-5,10,13H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOFPVXMPTVOTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=NN=C(C=C2)N3CCC(CC3)OC4=C(C=CC(=C4)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587445 | |

| Record name | 3-[4-(2-Chloro-5-fluorophenoxy)piperidin-1-yl]-6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944808-88-2 | |

| Record name | 3-[4-(2-Chloro-5-fluorophenoxy)piperidin-1-yl]-6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

CAY10566: A Technical Guide to its Mechanism of Action in Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10566 is a potent and selective small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in lipid metabolism. SCD1 catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily oleate (18:1) and palmitoleate (16:1), from their saturated fatty acid (SFA) precursors, stearoyl-CoA and palmitoyl-CoA, respectively.[1] The balance between SFAs and MUFAs is crucial for cellular function, influencing membrane fluidity, lipid signaling, and the formation of complex lipids such as triglycerides and phospholipids. Dysregulation of SCD1 activity has been implicated in various metabolic disorders, including obesity, hepatic steatosis (fatty liver disease), and insulin resistance, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action of this compound in lipid metabolism, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: Inhibition of Stearoyl-CoA Desaturase 1 (SCD1)

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of SCD1. By binding to SCD1, this compound blocks the conversion of SFAs to MUFAs. This inhibition leads to a shift in the cellular fatty acid pool, characterized by a decrease in the ratio of MUFAs to SFAs. This alteration in lipid composition triggers a cascade of downstream cellular events that collectively contribute to the observed effects of this compound on lipid metabolism.

Quantitative Data on this compound Potency

The inhibitory potency of this compound against SCD1 has been quantified in various experimental systems. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency and selectivity.

| Assay Type | Species/Cell Line | Substrate | IC50 (nM) | Reference |

| Enzymatic Assay | Mouse | Stearoyl-CoA | 4.5 | [1][2][3][4] |

| Enzymatic Assay | Human | Stearoyl-CoA | 26 | [1][2][3][4] |

| Cellular Assay | HepG2 | Heptadecanoic Acid | 7.9 | [1] |

| Cellular Assay | HepG2 | Palmitic Acid | 6.8 | [1] |

| Cell Viability Assay | PANC-1 | - | 142.4 | [5] |

Signaling Pathways Modulated by this compound

The inhibition of SCD1 by this compound initiates a signaling cascade that profoundly impacts cellular energy homeostasis and lipid metabolism. A key downstream effector is the AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism.

This compound-Induced AMPK Activation

Inhibition of SCD1 by this compound leads to an increase in the intracellular ratio of AMP to ATP. This shift in the cellular energy state is a primary activator of AMPK. Once activated, AMPK phosphorylates and regulates numerous downstream targets to restore energy balance.

Key Experimental Protocols

This section provides an overview of the methodologies commonly employed to investigate the effects of this compound on lipid metabolism.

SCD1 Enzyme Activity Assay

Objective: To determine the in vitro inhibitory activity of this compound on SCD1.

Methodology:

-

Enzyme Source: Microsomes are prepared from cells or tissues expressing SCD1 (e.g., liver).

-

Substrate: Radiolabeled or non-radiolabeled stearoyl-CoA is used as the substrate.

-

Reaction: The enzyme, substrate, and varying concentrations of this compound are incubated in a reaction buffer containing necessary co-factors (e.g., NADH, coenzyme A).

-

Detection: The conversion of stearoyl-CoA to oleoyl-CoA is measured. For radiolabeled substrates, this can be done by separating the substrate and product using thin-layer chromatography (TLC) followed by scintillation counting. For non-radiolabeled assays, liquid chromatography-mass spectrometry (LC-MS) can be used to quantify the product.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Fatty Acid Analysis by Gas Chromatography (GC)

Objective: To quantify the changes in cellular fatty acid composition following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Cells (e.g., HepG2) are cultured and treated with this compound for a specified period.

-

Lipid Extraction: Total lipids are extracted from the cells using a solvent system such as chloroform:methanol.

-

Transesterification: The extracted lipids are transesterified to fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol.

-

GC Analysis: The FAMEs are separated and quantified using a gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for FAME separation (e.g., a DB-225 column).

-

Data Analysis: The peak areas of individual FAMEs are used to calculate their relative abundance. The SCD1 activity index can be calculated as the ratio of a product to its precursor (e.g., 18:1n-9/18:0).

Western Blot Analysis of AMPK and ACC Phosphorylation

Objective: To assess the activation of the AMPK signaling pathway by measuring the phosphorylation of AMPK and its downstream target, ACC.

Methodology:

-

Cell Lysis: Cells treated with this compound are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated AMPK (p-AMPK), total AMPK, phosphorylated ACC (p-ACC), and total ACC. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: The band intensities are quantified, and the ratio of phosphorylated protein to total protein is calculated to determine the extent of activation.

In Vivo Assessment of Hepatic Steatosis in a Mouse Model

Objective: To evaluate the effect of this compound on the development of hepatic steatosis in a diet-induced obesity mouse model.

Methodology:

-

Animal Model: Mice (e.g., C57BL/6) are fed a high-fat diet (HFD) to induce obesity and hepatic steatosis.

-

This compound Administration: A treatment group receives this compound (e.g., via oral gavage), while a control group receives a vehicle.

-

Tissue Collection: After the treatment period, the mice are euthanized, and their livers are collected.

-

Histological Analysis: A portion of the liver is fixed in formalin, embedded in paraffin, and sectioned. The sections are then stained with Hematoxylin and Eosin (H&E) to assess liver morphology and with Oil Red O to visualize neutral lipid accumulation.

-

Biochemical Analysis: Another portion of the liver is used to measure the triglyceride content using a commercial assay kit.

-

Data Analysis: The severity of steatosis is scored based on the histological examination. The liver triglyceride content is compared between the treated and control groups.

Conclusion

This compound is a potent and selective inhibitor of SCD1 that exerts its effects on lipid metabolism through a well-defined mechanism of action. By inhibiting the conversion of saturated to monounsaturated fatty acids, this compound triggers the activation of the AMPK signaling pathway, leading to a decrease in lipogenesis and an increase in fatty acid oxidation and lipophagy. These cellular effects translate to beneficial outcomes in preclinical models of metabolic disease, including the amelioration of hepatic steatosis. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the therapeutic potential of SCD1 inhibition with this compound. This in-depth understanding of its molecular mechanism is crucial for the continued development of SCD1 inhibitors as a promising strategy for the treatment of metabolic disorders.

References

- 1. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. raybiotech.com [raybiotech.com]

- 4. The Use of Gas Chromatography to Analyze Compositional Changes of Fatty Acids in Rat Liver Tissue during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

CAY10566: A Potent and Selective Inhibitor of Stearoyl-CoA Desaturase 1 (SCD1)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10566 is a potent, orally bioavailable, and selective small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1][2] SCD1 is a critical enzyme in lipid metabolism, responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[3][4] This desaturation step is a rate-limiting factor in the de novo synthesis of MUFAs, which are essential components of cellular membranes, triglycerides, and cholesterol esters.[3][5] The activity of SCD1 has been implicated in various physiological and pathological processes, including obesity, diabetes, and cancer, making it a compelling target for therapeutic intervention.[6][7] This technical guide provides a comprehensive overview of the target and mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Core Target and Mechanism of Action

The primary molecular target of this compound is Stearoyl-CoA Desaturase 1 (SCD1) .[1][2][5] this compound exerts its biological effects by directly inhibiting the enzymatic activity of SCD1.[1][2] This inhibition blocks the conversion of stearoyl-CoA and palmitoyl-CoA to oleoyl-CoA and palmitoleoyl-CoA, respectively.[1][2][3] The resulting decrease in MUFA levels and the accumulation of SFAs within the cell trigger a cascade of downstream effects, including the induction of apoptosis and the suppression of cell proliferation, particularly in cancer cells that exhibit a high dependence on de novo lipogenesis.[6]

Quantitative Data

The inhibitory potency of this compound against SCD1 has been characterized in various enzymatic and cellular assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Species/Cell Line | Value (nM) | Reference(s) |

| IC50 | Mouse SCD1 (enzymatic assay) | 4.5 | [1][2] |

| IC50 | Human SCD1 (enzymatic assay) | 26 | [1][2] |

| IC50 | HepG2 cells (conversion of saturated to monounsaturated fatty acids) | 6.8 - 7.9 | [2] |

| IC50 | PANC-1 cells (cell viability) | 142.4 | [8] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action of this compound and the experimental approaches to its characterization, the following diagrams have been generated using the DOT language.

Caption: this compound inhibits SCD1, blocking MUFA synthesis and promoting apoptosis.

Caption: Workflow for characterizing this compound from hypothesis to in vivo validation.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies for key experiments involving this compound.

SCD1 Enzymatic Assay (General Protocol)

While a specific detailed protocol for the exact IC50 determination of this compound is not publicly available, a general high-throughput scintillation proximity assay (SPA) for SCD1 is described in the literature.[7] This method can be adapted for inhibitor screening.

Objective: To determine the in vitro inhibitory activity of this compound on SCD1 enzymatic activity.

Materials:

-

Recombinant human or mouse SCD1 enzyme

-

Scintillation proximity assay (SPA) beads

-

Radiolabeled substrate (e.g., [3H]stearoyl-CoA)

-

Assay buffer (e.g., phosphate buffer with necessary co-factors)

-

This compound stock solution (in DMSO)

-

Microplates (e.g., 1536-well)

-

Scintillation counter

Procedure:

-

Prepare a crude lysate of recombinant SCD1.[7]

-

Couple the SCD1 enzyme to the SPA beads.[7]

-

Prepare serial dilutions of this compound in DMSO and then in assay buffer.

-

In a microplate, add the SCD1-coupled SPA beads, the radiolabeled substrate, and the different concentrations of this compound or vehicle control (DMSO).

-

Incubate the plate to allow the enzymatic reaction to proceed.

-

Measure the scintillation counts using a microplate-compatible scintillation counter. The proximity of the radiolabeled product to the bead will generate a signal.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

HepG2 Cell-Based Fatty Acid Conversion Assay

This assay measures the ability of this compound to inhibit the conversion of saturated to monounsaturated fatty acids in a cellular context.

Objective: To determine the cellular potency of this compound in inhibiting SCD1 activity.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., MEM supplemented with FBS and antibiotics)

-

Deuterium-labeled stearic acid (d-stearic acid)

-

This compound stock solution (in DMSO)

-

24-well plates

-

Reagents for lipid extraction (e.g., hexane, isopropanol)

-

LC-MS system

Procedure:

-

Seed HepG2 cells in 24-well plates and grow to confluence.[5]

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a predetermined time.[5]

-

Add deuterium-labeled stearic acid to the cell culture medium and incubate.[5]

-

After incubation, wash the cells and extract the total cellular lipids.[5]

-

Analyze the lipid extracts by LC-MS to measure the levels of deuterium-labeled stearic acid and its conversion product, deuterium-labeled oleic acid.[5]

-

Calculate the ratio of labeled oleic acid to labeled stearic acid as a measure of SCD1 activity.

-

Determine the IC50 value of this compound by plotting the percent inhibition of the conversion against the inhibitor concentration.

In Vivo Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Objective: To assess the in vivo anti-cancer activity of this compound.

Materials:

-

Immunocompromised mice (e.g., NSG mice)

-

Cancer cell line (e.g., glioblastoma cells) engineered to express luciferase

-

This compound formulation for oral administration

-

Vehicle control

-

Bioluminescence imaging system

Procedure:

-

Implant cancer cells intracranially into the mice.[9]

-

Monitor tumor growth using bioluminescence imaging.[9]

-

Once tumors are established, randomize the mice into treatment and control groups.[9]

-

Administer this compound (e.g., 50 mg/kg, orally) or vehicle to the respective groups according to a defined schedule.[9][10]

-

Continue to monitor tumor growth and the health of the mice throughout the study.[9]

-

The primary endpoint is typically overall survival.[9]

-

At the end of the study, tumors can be harvested for pharmacodynamic studies, such as measuring the levels of stearate and oleate.[9]

Conclusion

This compound is a well-characterized and potent inhibitor of SCD1, demonstrating activity in both enzymatic and cellular assays, as well as in preclinical models of cancer. Its ability to selectively target SCD1 and modulate lipid metabolism provides a valuable tool for researchers investigating the role of de novo lipogenesis in various diseases. The data and protocols presented in this guide offer a comprehensive resource for scientists and drug development professionals working with this compound and the broader field of lipid metabolism.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]

- 4. INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. High-throughput scintillation proximity assay for stearoyl-CoA desaturase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

CAY10566: A Potent and Selective Stearoyl-CoA Desaturase 1 (SCD1) Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1] Dysregulation of SCD1 activity is implicated in a range of pathologies, including metabolic diseases and cancer, making it a compelling therapeutic target. CAY10566 has emerged as a potent, selective, and orally bioavailable small molecule inhibitor of SCD1. This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and its impact on key signaling pathways.

Core Mechanism of Action

This compound exerts its biological effects through the direct inhibition of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is an integral membrane enzyme located in the endoplasmic reticulum that introduces a double bond in the delta-9 position of saturated fatty acyl-CoAs, primarily converting stearoyl-CoA and palmitoyl-CoA to oleoyl-CoA and palmitoleoyl-CoA, respectively.[2] By blocking the catalytic activity of SCD1, this compound prevents the formation of these key MUFAs. This leads to a shift in the cellular lipid profile, characterized by an accumulation of SFAs and a depletion of MUFAs. This alteration in the SFA/MUFA ratio disrupts cellular homeostasis, impacting membrane fluidity, lipid-based signaling, and energy storage, ultimately leading to various downstream cellular consequences, including the induction of apoptosis and the modulation of key signaling pathways.[1]

Quantitative Inhibitory Activity

This compound has demonstrated potent and selective inhibition of SCD1 across different species and cellular contexts. The following tables summarize the key quantitative data regarding its inhibitory efficacy.

Table 1: In Vitro Enzymatic Inhibition of SCD1 by this compound

| Species | IC₅₀ (nM) |

| Mouse | 4.5[3][4][5] |

| Human | 26[3][4][5] |

Table 2: Cellular Inhibitory Activity of this compound

| Cell Line | Assay | Substrate | IC₅₀ (nM) |

| HepG2 | Conversion of SFA to MUFA | Heptadecanoic Acid | 7.9[4][5] |

| HepG2 | Conversion of SFA to MUFA | Palmitic Acid | 6.8[4][5] |

| Swiss 3T3 | Cell Proliferation | - | Concentration-dependent decrease (0.0001-10 µM)[4] |

| PANC-1 | Cell Viability (120h) | - | 142.4[6] |

Key Signaling Pathways Modulated by this compound

The inhibition of SCD1 by this compound initiates a cascade of events that modulate several critical signaling pathways implicated in cellular metabolism, proliferation, and survival.

AMPK Activation and Lipophagy

Inhibition of SCD1 by this compound has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[7][8][9] Activated AMPK can then induce lipophagy, a form of autophagy that specifically targets lipid droplets for degradation. This process can alleviate the cellular stress caused by the accumulation of saturated fatty acids.

This compound-induced AMPK activation and lipophagy pathway.

SREBP Signaling

Sterol Regulatory Element-Binding Proteins (SREBPs) are master transcriptional regulators of lipid homeostasis. Interestingly, studies have shown that SCD1 inhibition can, in turn, suppress the expression of SREBP2, creating a feedback loop that further dampens lipid and cholesterol metabolism. This effect contributes to the anti-proliferative and anti-spheroid growth effects of this compound in cancer cells.[10]

SCD1 inhibition by this compound downregulates SREBP-mediated pathways.

Cancer-Related Signaling

In the context of cancer, this compound has been shown to impact multiple signaling pathways that drive tumorigenesis and metastasis. For instance, it can suppress the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell growth and proliferation.[11] Furthermore, SCD1 inhibition can downregulate β-catenin signaling, a key pathway in epithelial-mesenchymal transition (EMT) and cancer stem cell maintenance.[11]

Impact of this compound on key cancer-related signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the function of this compound.

SCD1 Enzyme Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of this compound on SCD1 enzyme activity by measuring the conversion of a radiolabeled saturated fatty acid to its monounsaturated product.

Materials:

-

Microsomes from cells or tissues expressing SCD1

-

[¹⁴C]-Stearoyl-CoA (or other suitable radiolabeled saturated fatty acyl-CoA)

-

This compound

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 1.5 mM NADH and 2.5 mM ATP)

-

Reaction termination solution (e.g., 10% KOH in methanol)

-

Solvents for lipid extraction (e.g., chloroform, methanol)

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter and fluid

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the microsomal preparation, assay buffer, and varying concentrations of this compound (or DMSO as a vehicle control).

-

Pre-incubation: Incubate the mixture for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add [¹⁴C]-Stearoyl-CoA to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 20-30 minutes) at 37°C.

-

Terminate Reaction: Stop the reaction by adding the termination solution.

-

Saponification: Heat the samples (e.g., at 60-70°C for 1 hour) to saponify the lipids.

-

Lipid Extraction: Acidify the samples and extract the fatty acids using an organic solvent mixture like chloroform:methanol.

-

Separation: Spot the extracted lipids onto a TLC plate and develop the plate using a suitable solvent system to separate the saturated and monounsaturated fatty acids.

-

Quantification: Visualize the radiolabeled fatty acids (e.g., by autoradiography) and scrape the corresponding spots from the TLC plate.

-

Data Analysis: Quantify the radioactivity in each spot using a scintillation counter. Calculate the percentage of conversion of [¹⁴C]-stearoyl-CoA to [¹⁴C]-oleoyl-CoA. Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow for the SCD1 enzyme inhibition assay.

Cell Viability (MTT) Assay

This protocol describes the use of the MTT assay to assess the effect of this compound on the viability of cultured cells.

Materials:

-

Cultured cells (e.g., HepG2, PANC-1)

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.1 N HCl in isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the this compound concentration to determine the IC₅₀ value.

Fatty Acid Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the analysis of cellular fatty acid composition following treatment with this compound.

Materials:

-

Treated and control cell pellets

-

Internal standards (e.g., deuterated fatty acids)

-

Methanol containing an antioxidant (e.g., BHT)

-

Acetyl chloride or BF₃-methanol for transesterification

-

Hexane

-

GC-MS system with a suitable capillary column

Procedure:

-

Lipid Extraction: Homogenize the cell pellets in methanol containing internal standards.

-

Transesterification: Add acetyl chloride or BF₃-methanol and heat the samples to convert the fatty acids to fatty acid methyl esters (FAMEs).

-

FAME Extraction: Extract the FAMEs with hexane.

-

Sample Preparation: Evaporate the hexane and reconstitute the FAMEs in a small volume of hexane for injection.

-

GC-MS Analysis: Inject the sample into the GC-MS system. The FAMEs are separated on the GC column based on their volatility and chain length, and then identified and quantified by the mass spectrometer.

-

Data Analysis: Identify and quantify the individual fatty acids based on their retention times and mass spectra. Calculate the ratio of specific saturated to monounsaturated fatty acids (e.g., stearate to oleate) to assess the inhibitory effect of this compound on SCD1 activity.

In Vivo Studies

This compound has demonstrated efficacy in various preclinical in vivo models, highlighting its therapeutic potential.

Table 3: Summary of In Vivo Effects of this compound

| Model | Effect | Reference |

| High-Fat Diet-induced Obese Mice | Decreased hepatic steatosis and lipid droplet accumulation. | [7][8] |

| Ovarian Cancer Stem Cell Xenograft | Reduced tumor formation. | [11] |

| Glioma Stem-like Xenograft | Suppressed tumor growth and prolonged survival. | [11] |

| Lung Metastasis Model (Murine Melanoma) | Decreased lung metastasis and prolonged overall survival. | [11] |

| Glioblastoma (GBM) Xenograft | Blocked tumor growth and improved survival. | [12][13] |

Conclusion

This compound is a potent and selective inhibitor of SCD1 with well-characterized in vitro and in vivo activity. Its ability to modulate cellular lipid metabolism and impact key signaling pathways makes it a valuable research tool for investigating the role of SCD1 in health and disease. Furthermore, the preclinical efficacy of this compound in models of metabolic disorders and cancer underscores its potential as a lead compound for the development of novel therapeutics. This technical guide provides a foundational understanding of this compound's function and offers detailed protocols to aid researchers in their exploration of this promising SCD1 inhibitor.

References

- 1. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Abrogation of de novo lipogenesis by stearoyl-CoA desaturase 1 inhibition interferes with oncogenic signaling and blocks prostate cancer progression in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

- 7. researchhub.com [researchhub.com]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of stearoyl-coenzyme A desaturase 1 ameliorates hepatic steatosis by inducing AMPK-mediated lipophagy | Aging [aging-us.com]

- 10. Inhibition of Stearoyl-CoA Desaturase 1 Expression Induces CHOP-Dependent Cell Death in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. texaschildrens.org [texaschildrens.org]

- 12. lipidmaps.org [lipidmaps.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity of CAY10566

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the biological activity of CAY10566, a potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). It details the compound's mechanism of action, summarizes its quantitative effects, outlines key affected signaling pathways, and provides methodologies for relevant experimental protocols.

Core Mechanism of Action

This compound is a potent, selective, and orally bioavailable small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1][2][3][4] The primary function of the SCD1 enzyme is to catalyze the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), such as oleate and palmitoleate, from their saturated fatty acid (SFA) precursors, stearoyl-CoA and palmitoyl-CoA, respectively.[5][6] This conversion is critical for maintaining the fluidity of cellular membranes and is involved in the synthesis of complex lipids like triglycerides and cholesterol esters.[7]

By inhibiting SCD1, this compound effectively blocks the conversion of SFAs to MUFAs.[1][2][4][5] This disruption in lipid metabolism leads to an accumulation of SFAs, which can induce cellular stress, particularly endoplasmic reticulum (ER) stress, and trigger downstream cellular responses including apoptosis and autophagy.[6][8]

Quantitative Biological Activity

This compound demonstrates high potency in both enzymatic and cellular assays across different species. The half-maximal inhibitory concentration (IC50) values highlight its efficacy.

| Assay Type | Target | Species | Substrate | IC50 Value | Reference |

| Enzymatic Assay | SCD1 | Mouse | - | 4.5 nM | [1][2][3][4][5] |

| Enzymatic Assay | SCD1 | Human | - | 26 nM | [1][2][3][4][5] |

| Cellular Activity | SCD1 | Human (HepG2 cells) | Palmitic Acid | 6.8 nM | [2][4][5] |

| Cellular Activity | SCD1 | Human (HepG2 cells) | Heptadecanoic Acid | 7.9 nM | [2][4][5] |

Key Signaling Pathways and Cellular Effects

The inhibition of SCD1 by this compound initiates a cascade of events that affect multiple critical signaling pathways, leading to significant anti-cancer effects, including the induction of apoptosis and autophagy, and the suppression of cancer stem cell (CSC) properties.

Key Cellular Outcomes:

-

Induction of Apoptosis: this compound has been shown to induce apoptosis in various cancer cell lines, including hepatocellular carcinoma and colorectal cancer cells.[6][8] This is often linked to the induction of ER stress caused by an imbalance of saturated to unsaturated fatty acids.[8]

-

Modulation of Autophagy: In hepatocellular carcinoma cells, this compound induces cell death via AMPK-mediated autophagy.[8] This process is associated with a decrease in the cytoprotective autophagy-associated protein p62.[8]

-

Suppression of Cancer Stem Cells: The compound effectively reduces the sphere-forming ability of lung and ovarian CSCs and impairs their stemness properties.[6][8] In vivo, it suppresses tumor formation by ovarian CSCs.[8]

-

Inhibition of Cell Proliferation: this compound concentration-dependently decreases the proliferation of Swiss 3T3 cells and inhibits the growth of colon cancer cells.[2][4][9]

-

Downregulation of Pro-Survival Pathways: SCD1 inhibition by this compound has been linked to the downregulation of pro-tumorigenic signaling pathways, including NF-κB and Sterol Regulatory Element-Binding Protein (SREBP) signaling.[6][9] It also impacts the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival.[8][10]

In Vivo Efficacy

As an orally bioavailable compound, this compound has demonstrated significant anti-tumor effects in various preclinical animal models.

-

Tumor Growth Inhibition: In a mouse xenograft model, oral administration of this compound (2.5 mg/kg, twice daily) showed a greater reduction in tumor volume in Akt-driven tumors compared to Ras-driven tumors.[2][4]

-

Metastasis Suppression: this compound treatment suppressed lung metastasis and prolonged the overall survival of mice injected with melanoma cells.[8]

-

Targeting Cancer Stem Cells: The compound has been shown to suppress the growth of glioma stem-like xenografts in mice.[8]

Experimental Methodologies

This section details common protocols used to assess the biological activity of this compound.

SCD1 Enzymatic Assay

-

Objective: To determine the direct inhibitory effect of this compound on SCD1 enzyme activity.

-

Protocol:

-

Microsomes containing human or mouse SCD1 are prepared from a suitable expression system.

-

The reaction is initiated by adding a radiolabeled substrate, such as [14C]stearoyl-CoA, to the microsomes in a reaction buffer.

-

The reaction mixture is incubated with varying concentrations of this compound (typically dissolved in DMSO) or vehicle control.

-

The reaction is stopped, and the lipids are extracted.

-

The saturated and monounsaturated fatty acids are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

The amount of radiolabeled monounsaturated fatty acid product is quantified using a scintillation counter to determine the percentage of inhibition and calculate the IC50 value.

-

Cellular Viability and Proliferation Assay (MTT or CCK-8)

-

Objective: To measure the effect of this compound on the viability and proliferation of cultured cells.

-

Protocol:

-

Cells (e.g., PANC-1, Swiss 3T3) are seeded in 96-well plates and allowed to adhere overnight.[11]

-

The culture medium is replaced with fresh medium containing serial dilutions of this compound or a vehicle control (DMSO).

-

Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).[2][9]

-

After incubation, a reagent such as MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) or CCK-8 is added to each well.[1][12]

-

Viable cells with active metabolism will reduce the reagent to a colored formazan product.

-

The formazan is solubilized, and the absorbance is measured using a microplate reader at the appropriate wavelength.

-

Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

-

Cellular Fatty Acid Composition Analysis

-

Objective: To confirm that this compound inhibits SCD1 activity within cells by measuring changes in fatty acid profiles.

-

Protocol:

-

Cells are cultured and treated with this compound or vehicle for a defined period.

-

Total lipids are extracted from the cells using a solvent system (e.g., chloroform:methanol).

-

The extracted lipids are saponified and transesterified to generate fatty acid methyl esters (FAMEs).

-

FAMEs are analyzed by gas chromatography (GC) coupled with a flame ionization detector (FID) or mass spectrometry (MS).

-

The relative amounts of individual fatty acids (e.g., stearic acid C18:0, oleic acid C18:1) are quantified to determine the MUFA/SFA ratio, which serves as an index of SCD1 activity.

-

Conclusion

This compound is a highly potent and selective inhibitor of SCD1 with well-documented biological activity. Its ability to modulate cellular lipid composition triggers profound effects on multiple cancer-related signaling pathways, leading to decreased proliferation, induction of cell death, and suppression of cancer stemness. These characteristics make this compound an invaluable tool for researchers investigating the role of lipid metabolism in disease and a promising candidate for further exploration in drug development programs targeting metabolic vulnerabilities in cancer and other disorders.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. abmole.com [abmole.com]

- 4. This compound | Stearoyl-CoA Desaturase (SCD) | Dehydrogenase | TargetMol [targetmol.com]

- 5. caymanchem.com [caymanchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Stearoyl-CoA Desaturase-1 Activity Suppressed SREBP Signaling in Colon Cancer Cells and Their Spheroid Growth [mdpi.com]

- 10. Critical role of SCD1 in autophagy regulation via lipogenesis and lipid rafts-coupled AKT-FOXO1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mednexus.org [mednexus.org]

- 12. researchgate.net [researchgate.net]

CAY10566: A Technical Guide to a Potent and Selective Stearoyl-CoA Desaturase 1 (SCD1) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10566 is a potent, selective, and orally bioavailable small molecule inhibitor of stearoyl-CoA desaturase 1 (SCD1). SCD1 is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids from saturated fatty acids. Dysregulation of SCD1 activity has been implicated in a variety of metabolic diseases and cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of this compound, including its mechanism of action, key quantitative data, and detailed experimental methodologies.

Discovery and Development

This compound was identified through a medicinal chemistry program aimed at developing potent and selective inhibitors of SCD1 based on a pyridazine carboxamide scaffold.[1] The discovery process involved the synthesis and screening of a series of related compounds to optimize potency, selectivity, and pharmacokinetic properties.

Chemical Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the general synthesis of 2,5-disubstituted-1,3,4-oxadiazoles and related pyridazine derivatives has been described in the literature.[2][3][4] The synthesis of this compound, with the chemical name 2-(6-(4-(2-chloro-5-fluorophenoxy)piperidin-1-yl)pyridazin-3-yl)-5-methyl-1,3,4-oxadiazole, would likely involve the coupling of a substituted piperidinyl-pyridazine core with a 5-methyl-1,3,4-oxadiazole moiety.[5] The synthesis of the pyridazine core itself can be achieved through various heterocyclic chemistry reactions.[6]

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of the SCD1 enzyme.[7][8][9] SCD1 is an iron-containing enzyme located in the endoplasmic reticulum that introduces a double bond in the delta-9 position of saturated fatty acyl-CoAs, primarily converting stearoyl-CoA and palmitoyl-CoA to oleoyl-CoA and palmitoleoyl-CoA, respectively.[10][11] By inhibiting SCD1, this compound blocks the formation of these monounsaturated fatty acids, leading to an accumulation of saturated fatty acids and a decrease in the overall cellular pool of monounsaturated fatty acids.[11] This alteration in the cellular lipid composition affects membrane fluidity, lipid-based signaling pathways, and energy metabolism, ultimately impacting cell proliferation and survival, particularly in cancer cells that exhibit a high dependence on de novo lipogenesis.[12]

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Species/Cell Line | Value (nM) | Reference(s) |

| IC50 (SCD1 Enzymatic Assay) | Mouse | 4.5 | [7][8][9] |

| Human | 26 | [7][8][9] | |

| IC50 (Cellular Desaturation Assay) | HepG2 | 6.8 - 7.9 | [8][9] |

Table 2: In Vivo Pharmacokinetics of this compound

| Species | Dose | Route | Cmax (Plasma) | Cmax (Brain ECF) | Reference(s) |

| Rat (Sprague-Dawley) | Not Specified | Not Specified | 11,140.73 ng/g | 7.73 ng/g | [12] |

| Mouse (NSG) | 50 mg/kg | Oral | Not Reported | Not Reported | [12] |

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Animal Model | Dosage and Schedule | Outcome | Reference(s) |

| Glioblastoma (GBM) | NSG Mice | 50 mg/kg, oral, daily | Significantly blocked tumor growth and improved survival | [12][13] |

| Melanoma | Patient-Derived Xenograft | Not Specified | Modestly impeded tumor initiation and progression | [14] |

| Akt-driven tumors | Mice | 2.5 mg/kg, oral, twice daily | Reduced mean tumor volume | [8] |

| Ras-driven tumors | Mice | 2.5 mg/kg, oral, twice daily | Reduced mean tumor volume | [8] |

Signaling Pathways

The inhibition of SCD1 by this compound has been shown to modulate key cellular signaling pathways, primarily the AMP-activated protein kinase (AMPK) pathway. There is also evidence suggesting a connection to the PI3K/Akt/mTOR pathway.

AMPK Pathway

Inhibition of SCD1 by this compound leads to the activation of AMPK. Activated AMPK is a central regulator of cellular energy homeostasis and can inhibit anabolic processes like fatty acid synthesis while promoting catabolic processes such as fatty acid oxidation and autophagy. This activation of AMPK is a key mechanism through which this compound exerts its anti-proliferative and pro-apoptotic effects in cancer cells.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling network that promotes cell growth, proliferation, and survival.[15][16][17][18] Some studies suggest that SCD1 activity is regulated by the PI3K/Akt/mTOR pathway and that SCD1 inhibition can, in turn, affect this pathway.[11] The precise molecular mechanisms of this interplay in the context of this compound treatment are an area of ongoing investigation.

Experimental Protocols

The following are generalized protocols for key assays used in the characterization of this compound. Specific parameters may vary based on the original developmental studies.

SCD1 Enzymatic Assay

This assay measures the direct inhibitory effect of this compound on the activity of the SCD1 enzyme.[19][20][21]

-

Enzyme Source: Microsomes prepared from cells or tissues overexpressing mouse or human SCD1.

-

Substrate: [14C]-Stearoyl-CoA.

-

Reaction Buffer: A suitable buffer (e.g., phosphate buffer, pH 7.4) containing necessary cofactors such as NADH and ATP.

-

Procedure:

-

Prepare a reaction mixture containing the enzyme source, reaction buffer, and varying concentrations of this compound (or vehicle control).

-

Initiate the reaction by adding the [14C]-Stearoyl-CoA substrate.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by adding a quenching solution (e.g., a strong base to saponify the lipids).

-

Acidify the mixture and extract the fatty acids using an organic solvent (e.g., hexane).

-

Separate the saturated and monounsaturated fatty acids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of [14C]-Oleate formed using a scintillation counter.

-

Calculate the percent inhibition at each this compound concentration and determine the IC50 value.

-

HepG2 Cellular Fatty Acid Desaturation Assay

This cell-based assay assesses the ability of this compound to inhibit SCD1 activity within a cellular context.[22][23][24]

-

Cell Line: HepG2 human hepatocellular carcinoma cells.

-

Substrate: Stable isotope-labeled fatty acid, such as [13C]-palmitic acid or [13C]-stearic acid.

-

Procedure:

-

Plate HepG2 cells in a suitable culture plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (or vehicle control) for a specified duration.

-

Add the stable isotope-labeled fatty acid substrate to the culture medium and incubate for several hours.

-

Wash the cells and extract total lipids using a suitable solvent system (e.g., chloroform:methanol).

-

Analyze the lipid extract by liquid chromatography-mass spectrometry (LC-MS) to determine the ratio of the labeled monounsaturated fatty acid to the labeled saturated fatty acid (e.g., [13C]-palmitoleate to [13C]-palmitate).

-

Calculate the percent inhibition of desaturation at each this compound concentration and determine the IC50 value.

-

In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.[25]

-

Animal Model: Immunocompromised mice (e.g., NSG mice).

-

Tumor Cells: A human cancer cell line known to express high levels of SCD1.

-

Procedure:

-

Implant the tumor cells subcutaneously or orthotopically into the mice.

-

Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound orally at a predetermined dose and schedule to the treatment group. The control group receives a vehicle control.

-

Monitor tumor growth regularly by measuring tumor dimensions with calipers.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

-

Analyze the data to determine the effect of this compound on tumor growth and overall survival.

-

Conclusion

This compound is a valuable research tool for investigating the biological roles of SCD1 in health and disease. Its high potency, selectivity, and oral bioavailability make it a promising lead compound for the development of novel therapeutics for metabolic disorders and various types of cancer. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of SCD1 inhibition.

References

- 1. Discovery of potent, selective, orally bioavailable stearoyl-CoA desaturase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 5. 2-(6-(4-(2-Chloro-5-fluorophenoxy)piperidin-1-yl)pyridazin-3-yl)-5-methyl-1,3,4-oxadiazole | C18H17ClFN5O2 | CID 16732433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. X-ray Structure of a Mammalian Stearoyl-CoA Desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. citeab.com [citeab.com]

- 12. Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 17. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review [mdpi.com]

- 19. rsc.org [rsc.org]

- 20. High-throughput scintillation proximity assay for stearoyl-CoA desaturase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. agilent.com [agilent.com]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

CAY10566: A Potent Inhibitor of Fatty Acid Synthesis and its Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

De novo fatty acid synthesis is a critical metabolic pathway involved in various physiological processes, and its dysregulation is implicated in numerous diseases, including metabolic disorders and cancer. A key rate-limiting enzyme in this pathway is Stearoyl-CoA Desaturase (SCD), which catalyzes the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1][2] The primary products of SCD, oleic acid and palmitoleic acid, are essential components of membrane phospholipids, triglycerides, and cholesterol esters.[1][3] CAY10566 has emerged as a potent and selective inhibitor of SCD1, the primary isoform of SCD in humans, making it a valuable tool for studying the role of fatty acid metabolism in health and disease and a potential therapeutic agent.

Mechanism of Action of this compound

This compound exerts its biological effects through the direct inhibition of Stearoyl-CoA Desaturase 1 (SCD1).[4] SCD1 is an iron-containing enzyme located in the endoplasmic reticulum that introduces a double bond in stearoyl-CoA to produce the monounsaturated fatty acid oleic acid.[5] This process is a critical step in the de novo synthesis of MUFAs.[2] By inhibiting SCD1, this compound effectively blocks the conversion of saturated long-chain fatty acyl-CoAs to their monounsaturated counterparts.[4][6] This disruption of fatty acid metabolism leads to an accumulation of SFAs and a depletion of MUFAs, which can trigger a cascade of cellular events, including the induction of apoptosis in cancer cells.[7][8]

The inhibitory activity of this compound has been quantified in various enzymatic and cellular assays, demonstrating its high potency and selectivity for SCD1.

Quantitative Data on this compound Activity

The potency of this compound as an SCD1 inhibitor has been determined through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Assay Type | Species/Cell Line | Substrate | IC50 Value | Reference |

| Enzymatic Assay | Mouse SCD1 | Not Specified | 4.5 nM | [4][6][9] |

| Enzymatic Assay | Human SCD1 | Not Specified | 26 nM | [4][6][9] |

| Cellular Assay | HepG2 | Heptadecanoic Acid | 7.9 nM | [6] |

| Cellular Assay | HepG2 | Palmitic Acid | 6.8 nM | [6] |

| Cellular Assay | PANC-1 | Not Specified | 142.4 nM | [10] |

Signaling Pathways and Logical Relationships

The inhibition of SCD1 by this compound initiates a series of downstream effects that impact cellular signaling and metabolism. The following diagram illustrates the mechanism of action of this compound and its consequences on fatty acid synthesis.

Caption: Mechanism of this compound action on SCD1.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline typical experimental protocols for evaluating the activity of this compound.

SCD1 Enzymatic Assay

This protocol is designed to measure the direct inhibitory effect of this compound on SCD1 enzyme activity.

Materials:

-

Microsomes from cells expressing SCD1 (e.g., mouse liver or recombinant human SCD1)

-

[14C]-Stearoyl-CoA (Substrate)

-

NADH

-

Bovine Serum Albumin (BSA)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)

-

This compound

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADH, and BSA.

-

Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture.

-

Initiate the reaction by adding the SCD1-containing microsomes.

-

Start the enzymatic reaction by adding [14C]-Stearoyl-CoA.

-

Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., 10% KOH in methanol).

-

Saponify the lipids by heating at 80°C.

-

Acidify the mixture and extract the fatty acids using an organic solvent (e.g., hexane).

-

Separate the saturated and monounsaturated fatty acids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of [14C]-Oleate formed using a scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.

Cellular Assay for Fatty Acid Desaturation

This protocol assesses the ability of this compound to inhibit fatty acid desaturation in a cellular context.

Materials:

-

HepG2 cells (or other relevant cell line)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

[14C]-Palmitic acid or [14C]-Stearic acid

-

This compound

-

Lipid extraction solvents (e.g., chloroform:methanol)

-

TLC or GC-MS system

Procedure:

-

Seed HepG2 cells in culture plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).

-

Add [14C]-labeled saturated fatty acid to the culture medium and incubate for a further period (e.g., 4-6 hours).

-

Wash the cells with PBS and harvest them.

-

Extract the total lipids from the cells.

-

Separate the fatty acid methyl esters by TLC or analyze by GC-MS.

-

Quantify the conversion of the labeled saturated fatty acid to its monounsaturated counterpart.

-

Determine the IC50 value for the inhibition of cellular fatty acid desaturation.

In Vivo Efficacy Studies

This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., NSG mice)

-

High-SCD expressing cancer cells (e.g., G82 glioblastoma cells)

-

This compound

-

Vehicle for oral administration (e.g., corn oil or a formulation with PEG300, Tween80, and ddH2O)[4]

-

Calipers for tumor measurement

-

Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

-

Implant the cancer cells subcutaneously or orthotopically into the mice.

-

Allow the tumors to establish and reach a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer this compound orally at a specified dose and schedule (e.g., 50 mg/kg, once daily).[7]

-

Administer the vehicle to the control group.

-

Monitor tumor growth regularly by caliper measurements or bioluminescence imaging.[7]

-

Monitor the body weight and overall health of the mice.[7]

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Analyze the data to determine the effect of this compound on tumor growth and survival.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for the preclinical evaluation of this compound.

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound is a powerful research tool for elucidating the intricate role of SCD1 and fatty acid metabolism in various biological systems. Its high potency and selectivity make it an ideal candidate for further investigation as a potential therapeutic agent for diseases characterized by aberrant lipid metabolism, such as cancer and metabolic syndrome. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute studies aimed at further understanding the multifaceted effects of this compound.

References

- 1. Regulation of stearoyl-CoA desaturases and role in metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of stearoyl-coenzyme A desaturase in regulating lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]

- 6. caymanchem.com [caymanchem.com]

- 7. Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. mednexus.org [mednexus.org]

CAY10566: A Technical Guide to its Effects on Monounsaturated Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10566 is a potent and selective small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in lipid metabolism.[1][2] SCD1 is an endoplasmic reticulum-resident enzyme that catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily oleic acid (18:1) and palmitoleic acid (16:1), from their saturated fatty acid (SFA) precursors, stearic acid (18:0) and palmitic acid (16:0), respectively.[3][4] This conversion is vital for numerous cellular processes, including membrane fluidity, lipid signaling, and energy storage.[3] Dysregulation of SCD1 activity has been implicated in a range of pathologies, including metabolic diseases and cancer, making it a compelling target for therapeutic intervention.[4][5] This technical guide provides an in-depth overview of the effects of this compound on monounsaturated fatty acids, including its mechanism of action, quantitative effects, and detailed experimental protocols.

Mechanism of Action

This compound exerts its effects by directly inhibiting the enzymatic activity of SCD1.[1] By binding to the enzyme, this compound blocks the desaturation of stearoyl-CoA and palmitoyl-CoA, leading to a decrease in the cellular pool of monounsaturated fatty acids and a corresponding accumulation of saturated fatty acids.[2][3] This shift in the SFA/MUFA ratio can trigger a cascade of cellular events, including endoplasmic reticulum stress, apoptosis, and alterations in membrane composition and signaling pathways.[5][6]

Quantitative Effects of this compound on Monounsaturated Fatty Acids

The inhibitory potency of this compound has been quantified in various enzymatic and cellular assays. The following tables summarize the key quantitative data on the effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Species | IC50 | Reference |

| SCD1 | Mouse | 4.5 nM | [1][7] |

| SCD1 | Human | 26 nM | [1][7] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | IC50 | Effect | Reference |

| HepG2 | Conversion of SFA-CoA to MUFA-CoA | 7.9 nM / 6.8 nM | Inhibition of MUFA synthesis | [1][7] |

| Infiltrating Ductal Carcinoma Tissue Explants | SCD1 Activity Index (18:1n-9/18:0) | Not specified | Dose-dependent decrease | [8] |

| PANC-1 | Free Fatty Acid Content | 71.0 nM and 142.0 nM | Significant reduction | [9] |

| Ovarian Cancer Cells (PA-1 and SKOV-3) | Desaturase Activity (C16:1n7/C16:0 and C18:1n9c/C18:0) | 20 nM | Significant reduction in ratios | [10] |

Signaling Pathways and Experimental Workflows

SCD1 Signaling Pathway

The following diagram illustrates the central role of SCD1 in fatty acid metabolism and the mechanism of action for this compound.

Caption: this compound inhibits SCD1, blocking MUFA synthesis.

Experimental Workflow: Assessing the Effect of this compound on Cellular Fatty Acid Profiles

The following diagram outlines a typical experimental workflow to determine the impact of this compound on the fatty acid composition of cells.

Caption: Workflow for analyzing this compound's effect on fatty acids.

Experimental Protocols

Protocol 1: Determination of Cellular Fatty Acid Composition by Gas Chromatography

This protocol is adapted from methodologies described for analyzing fatty acid profiles in cell culture experiments.[8]

1. Cell Culture and Treatment: a. Seed cells (e.g., HepG2, PANC-1) in appropriate culture vessels and media. b. Allow cells to reach a desired confluency (e.g., 70-80%). c. Prepare stock solutions of this compound in a suitable solvent, such as DMSO.[1] d. Treat cells with varying concentrations of this compound or vehicle control (DMSO). e. Incubate the cells for the desired treatment duration (e.g., 24 or 48 hours).[8]

2. Lipid Extraction: a. After incubation, wash the cells with phosphate-buffered saline (PBS). b. Harvest the cells by scraping or trypsinization. c. Pellet the cells by centrifugation. d. Extract total lipids from the cell pellet using a chloroform:methanol mixture (e.g., 2:1 v/v), a modification of the Folch method.

3. Fatty Acid Methyl Ester (FAME) Preparation: a. Evaporate the solvent from the lipid extract under a stream of nitrogen. b. Transesterify the fatty acids to their methyl esters by adding a reagent such as 14% boron trifluoride in methanol and heating at 100°C for 1 hour.

4. Gas Chromatography (GC) Analysis: a. Extract the FAMEs with a nonpolar solvent like hexane. b. Analyze the FAMEs using a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar column for FAME separation). c. Identify individual fatty acid methyl esters by comparing their retention times with those of known standards. d. Quantify the fatty acids by integrating the peak areas and expressing them as a percentage of the total fatty acids.

Protocol 2: Cell Viability Assay

This protocol is based on the use of MTT or SRB assays to assess the cytotoxic effects of this compound.[9][11]

1. Cell Seeding: a. Seed cells in a 96-well plate at a predetermined density. b. Allow the cells to attach and grow for 24 hours.

2. Compound Treatment: a. Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO). b. Incubate the plate for a specified period (e.g., 48 or 72 hours).

3. Viability Measurement (MTT Assay Example): a. Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. b. Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl). c. Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

4. Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated control cells. b. Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a valuable research tool for investigating the roles of SCD1 and monounsaturated fatty acids in various biological processes. Its high potency and selectivity allow for the precise modulation of the cellular SFA/MUFA ratio, providing insights into the downstream consequences of SCD1 inhibition. The protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the fields of metabolism, oncology, and other areas where lipid homeostasis is a key factor. Further research into the in vivo efficacy and safety of this compound and other SCD1 inhibitors is warranted to explore their full therapeutic potential.[3][5]

References

- 1. selleckchem.com [selleckchem.com]

- 2. scbt.com [scbt.com]

- 3. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. mednexus.org [mednexus.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Preliminary Studies on CAY10566: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research on CAY10566, a potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). The information presented herein is intended to support further investigation and drug development efforts by consolidating key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways.

Core Concepts: Mechanism of Action

This compound is a small molecule inhibitor that selectively targets SCD1, a critical enzyme in lipid metabolism. SCD1 catalyzes the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), primarily oleic acid and palmitoleic acid. By inhibiting SCD1, this compound disrupts this process, leading to an accumulation of SFAs and a depletion of MUFAs within the cell. This alteration in the cellular lipid profile has been shown to induce a variety of downstream effects, including the activation of stress pathways and the inhibition of cancer cell proliferation and tumor growth.

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary studies on this compound.

| Parameter | Species | Assay System | Value (IC50) | Reference |

| SCD1 Inhibition | Mouse | Enzymatic Assay | 4.5 nM | [1] |

| SCD1 Inhibition | Human | Enzymatic Assay | 26 nM | [1] |

| Conversion of Heptadecanoic Acid | Human | HepG2 Cells | 7.9 nM | [1] |

| Conversion of Palmitic Acid | Human | HepG2 Cells | 6.8 nM | [1] |

Table 1: In Vitro Efficacy of this compound

| Cell Line | Assay | Endpoint | Concentration | Effect | Reference |

| Swiss 3T3 | Proliferation | Cell Growth | 0.0001-10 µM | Concentration-dependent decrease | [2] |

| PANC-1 | Viability | Cell Viability | 142.40 nM (IC50) | Reduction in viability | [3] |

| PANC-1 | Apoptosis | Apoptosis Induction | 2 µM | Significant increase | [3] |

| HepG2 | Viability | Cell Viability | ~6 µM (IC50) | Reduction in viability | [2] |

Table 2: Cellular Effects of this compound

| Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference |

| Mouse Xenograft | Akt-driven tumors | 2.5 mg/kg, orally, twice daily | Reduced tumor volume | [4] |

| Mouse Xenograft | Ras-driven tumors | 2.5 mg/kg, orally, twice daily | Reduced tumor volume | [4] |

| Mouse Orthotopic Xenograft | Glioblastoma (G82) | 50 mg/kg, orally, twice daily | Blocked tumor growth, improved survival | [5] |

Table 3: In Vivo Efficacy of this compound

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary studies of this compound.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is adapted for the assessment of this compound's effect on the viability of HepG2 human hepatocellular carcinoma cells.

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (4 mM HCl, 0.1% NP-40 in isopropanol)

-

96-well plates

-

Spectrophotometer

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in complete DMEM to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM). Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO-treated) and a no-treatment control.

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for 3.5 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Absorbance Reading: Cover the plate with aluminum foil and agitate on an orbital shaker for 15 minutes. Read the absorbance at 590 nm with a reference wavelength of 620 nm using a spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

In Vivo Mouse Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model of cancer.

Materials:

-

Athymic nude mice (4-6 weeks old)

-

Cancer cell line (e.g., PANC-1, LNCaP)

-

Matrigel

-

This compound

-

Vehicle solution (e.g., 10% DMSO, 90% Corn Oil or 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]

-

Calipers

-

Animal balance

Procedure:

-

Cell Preparation: Culture the chosen cancer cell line to ~80% confluency. Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Prepare the this compound formulation. For oral administration, a common vehicle is corn oil with 10% DMSO.[2] Administer this compound orally via gavage at the desired dose (e.g., 2.5 mg/kg or 50 mg/kg) twice daily.[4][5] The control group receives the vehicle alone.

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.

-

Endpoint: Continue the treatment for a predetermined period (e.g., 21 days) or until the tumors in the control group reach a specific size. At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).

Western Blot Analysis of Phosphorylated AMPK and AKT

This protocol describes the detection of phosphorylated (activated) forms of AMPK and AKT in cells treated with this compound.

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-Akt (Ser473), anti-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the cells in ice-cold RIPA buffer. Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Separate the proteins on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-phospho-AMPKα and anti-phospho-Akt) diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: To detect total AMPK and total Akt, the membrane can be stripped and re-probed with the respective total protein antibodies.

Signaling Pathways and Experimental Workflows